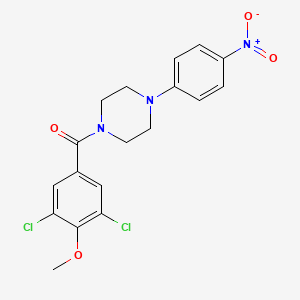![molecular formula C18H20N2O4 B5111121 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine](/img/structure/B5111121.png)
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine, also known as NPEM, is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields. NPEM is a morpholine derivative that belongs to the class of nitroaromatic compounds. It has a molecular formula of C20H20N2O4 and a molecular weight of 356.39 g/mol.
Mecanismo De Acción
The mechanism of action of 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR pathway. In Alzheimer's disease, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to inhibit the aggregation of beta-amyloid peptide, which is believed to play a key role in the pathogenesis of the disease.
Biochemical and Physiological Effects
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to exhibit a range of biochemical and physiological effects in various studies. In cancer cells, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to induce DNA damage and oxidative stress, leading to apoptosis. In Alzheimer's disease, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to reduce the levels of beta-amyloid peptide and improve cognitive function in animal models. In material science, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been used to synthesize polymers with unique mechanical and optical properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has several advantages for lab experiments, including its high potency and selectivity, its ease of synthesis, and its suitability for use in various assays and experiments. However, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine, including the development of more potent and selective analogs for use in cancer therapy and Alzheimer's disease treatment. Additionally, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine could be further investigated for its potential applications in material science and environmental science. Finally, more studies are needed to fully understand the mechanism of action of 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine involves the reaction between 4-nitro-3-(2-phenylethoxy)aniline and morpholine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In material science, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been used as a probe molecule for the detection of environmental pollutants.
Propiedades
IUPAC Name |
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-20(22)17-7-6-16(19-9-12-23-13-10-19)14-18(17)24-11-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJYLLGQQBBYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])OCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Nitro-3-(2-phenylethoxy)phenyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5111061.png)

![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B5111076.png)
![1-[(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)methyl]piperidine](/img/structure/B5111078.png)
![propyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5111097.png)
![allyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5111098.png)
![sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5111113.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5111114.png)
![methyl 4-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}benzoate](/img/structure/B5111130.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111133.png)
![N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5111138.png)
![4,4,7-trimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5111150.png)